molecular formula C22H16Cl2O4 B11151916 3-[(3,4-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

3-[(3,4-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11151916
M. Wt: 415.3 g/mol
InChI Key: DOVRELYJHQAZJW-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromenones, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorophenyl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 8-methoxy-4-methyl-6H-benzo[c]chromen-6-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as lipoxygenase, which plays a role in the inflammatory response. By inhibiting this enzyme, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one
  • 2-(2,3-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one
  • 2-(2,6-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one

Uniqueness

3-[(3,4-Dichlorophenyl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dichlorophenyl groups enhances its potential for various chemical reactions and biological activities compared to other similar compounds .

Properties

Molecular Formula

C22H16Cl2O4

Molecular Weight

415.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C22H16Cl2O4/c1-12-20(27-11-13-3-7-18(23)19(24)9-13)8-6-16-15-5-4-14(26-2)10-17(15)22(25)28-21(12)16/h3-10H,11H2,1-2H3

InChI Key

DOVRELYJHQAZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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